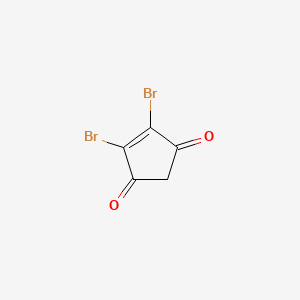
4,5-Dibromocyclopent-4-ene-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dibromocyclopent-4-ene-1,3-dione is a chemical compound with the molecular formula C₅H₂Br₂O₂ It is characterized by the presence of two bromine atoms attached to a cyclopentene ring with two ketone groups at positions 1 and 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromocyclopent-4-ene-1,3-dione typically involves the bromination of cyclopent-4-ene-1,3-dione. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 5 positions. A common method involves the use of bromine in an organic solvent such as carbon tetrachloride or chloroform, with the reaction being conducted at low temperatures to prevent over-bromination .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can improve the sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dibromocyclopent-4-ene-1,3-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form cyclopent-4-ene-1,3-dione derivatives with fewer bromine atoms.
Oxidation Reactions: Oxidative conditions can lead to the formation of more complex structures with additional functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Major Products Formed
The major products formed from these reactions include substituted cyclopent-4-ene-1,3-dione derivatives, reduced cyclopent-4-ene-1,3-dione compounds, and oxidized products with additional functional groups .
Applications De Recherche Scientifique
4,5-Dibromocyclopent-4-ene-1,3-dione has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe for studying enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4,5-Dibromocyclopent-4-ene-1,3-dione involves its interaction with molecular targets through its reactive bromine atoms and ketone groups. These functional groups enable the compound to participate in various chemical reactions, such as nucleophilic substitution and Michael addition, which can modify biological molecules and pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Dichlorocyclopent-4-ene-1,3-dione: Similar structure but with chlorine atoms instead of bromine.
4,5-Difluorocyclopent-4-ene-1,3-dione: Similar structure but with fluorine atoms instead of bromine.
4,5-Diiodocyclopent-4-ene-1,3-dione: Similar structure but with iodine atoms instead of bromine.
Uniqueness
4,5-Dibromocyclopent-4-ene-1,3-dione is unique due to the specific reactivity of bromine atoms, which are more reactive than chlorine and less reactive than iodine. This makes it a versatile intermediate for various chemical transformations, offering a balance between reactivity and stability .
Propriétés
Numéro CAS |
41498-12-8 |
|---|---|
Formule moléculaire |
C5H2Br2O2 |
Poids moléculaire |
253.88 g/mol |
Nom IUPAC |
4,5-dibromocyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C5H2Br2O2/c6-4-2(8)1-3(9)5(4)7/h1H2 |
Clé InChI |
QSAOJLXFMVFXFP-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)C(=C(C1=O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


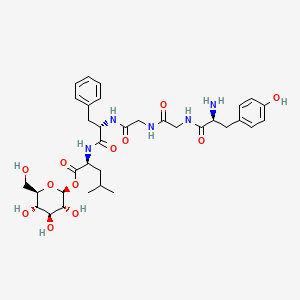

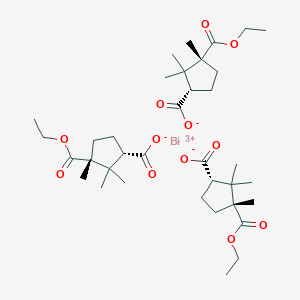

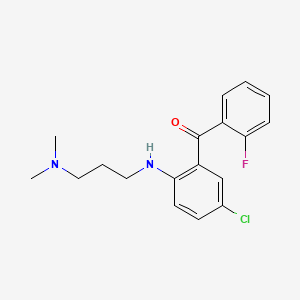
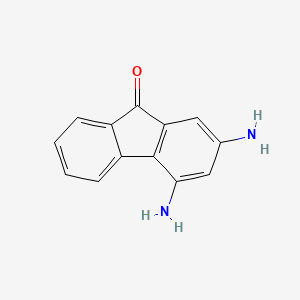




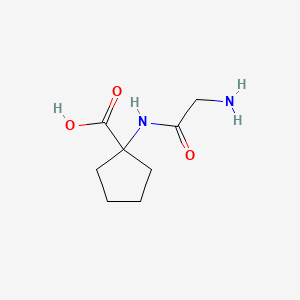
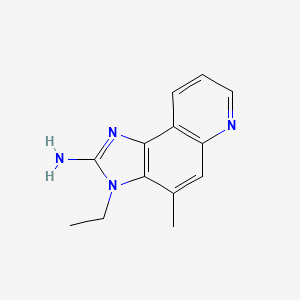
![4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-d][1,3]dioxol-2-one](/img/structure/B12803631.png)
![8,14-dimethyl-12-oxa-9λ6,17-dithia-8,13-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,11(15),13-hexaene 9,9-dioxide](/img/structure/B12803634.png)
